Cas no 1052576-81-4 ([(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate)

[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate structure
1052576-81-4 structure
商品名:[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate
CAS番号:1052576-81-4
MF:C14H22N2O7
メガワット:330.333684444427
CID:6263426
PubChem ID:17563909

[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate 化学的及び物理的性質

名前と識別子

    • Z16900836
    • AKOS033545454
    • 1052576-81-4
    • EN300-26576806
    • [(2-methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate
    • [(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate
    • インチ: 1S/C14H22N2O7/c1-9-5-12(17)10(11(9)7-16(20)21)6-14(19)23-8-13(18)15-3-4-22-2/h9-11H,3-8H2,1-2H3,(H,15,18)
    • InChIKey: SPABQQAAIQXNMR-UHFFFAOYSA-N
    • ほほえんだ: O=C1CC(C)C(C[N+](=O)[O-])C1CC(=O)OCC(NCCOC)=O

計算された属性

  • せいみつぶんしりょう: 330.14270105g/mol
  • どういたいしつりょう: 330.14270105g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 461
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 128Ų

[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26576806-0.05g
[(2-methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate
1052576-81-4 95.0%
0.05g
$212.0 2025-03-20

[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate 関連文献

[(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetateに関する追加情報

Research Brief on [(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate (CAS: 1052576-81-4)

The compound [(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate (CAS: 1052576-81-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

Recent studies have highlighted the compound's role as a key intermediate in the synthesis of prostaglandin analogs, which are known for their diverse biological activities, including anti-inflammatory and vasodilatory effects. The presence of a nitromethyl group and a cyclopentanone core in its structure suggests potential reactivity that could be harnessed for targeted drug design. Researchers have explored its utility in the development of novel anti-inflammatory agents, with preliminary results indicating promising activity in in vitro models.

One of the most notable advancements in the study of this compound is its application in the synthesis of modified prostaglandins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that [(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate serves as a versatile building block for the introduction of functional groups that enhance the stability and bioavailability of prostaglandin derivatives. The study reported a 40% increase in metabolic stability compared to traditional analogs, highlighting its potential for clinical translation.

Further investigations into the mechanistic aspects of this compound have revealed its ability to modulate key enzymatic pathways involved in inflammation. In particular, it has been shown to inhibit cyclooxygenase-2 (COX-2) with a selectivity index of 15:1 over COX-1, suggesting a favorable safety profile for potential therapeutic use. These findings were corroborated by molecular docking studies, which identified specific interactions between the compound and the active site of COX-2.

Despite these promising results, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent pharmacokinetic studies have indicated moderate oral bioavailability (approximately 35%), prompting ongoing research into formulation strategies to improve absorption. Novel prodrug approaches, including the development of esterase-sensitive derivatives, are currently under investigation to address this limitation.

In conclusion, [(2-Methoxyethyl)carbamoyl]methyl 2-[3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetate (CAS: 1052576-81-4) represents a promising scaffold for the development of next-generation anti-inflammatory agents. Its unique structural features and demonstrated biological activity position it as a valuable tool for medicinal chemists. Future research should focus on optimizing its pharmacokinetic profile and exploring its potential in other therapeutic areas, such as cardiovascular diseases and pain management.

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